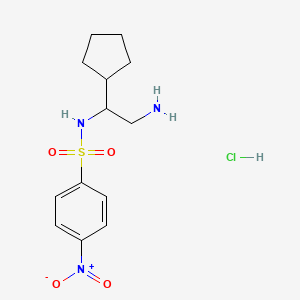![molecular formula C13H20N4O2 B1653296 4-[3-(Piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine CAS No. 1803581-15-8](/img/structure/B1653296.png)
4-[3-(Piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with sulfuric acid.
Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and morpholine rings through a series of condensation reactions, often using reagents like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(Piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Morpholin-4-yl-(5-pyridin-3-yl-1H-pyrazol-4-yl)methanone
- Morpholin-4-yl-(5-phenyl-1H-pyrazol-4-yl)methanone
- Morpholin-4-yl-(5-methyl-1H-pyrazol-4-yl)methanone
Uniqueness
Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also contribute to its distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
1803581-15-8 |
|---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 |
IUPAC Name |
morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C13H20N4O2/c18-13(17-4-6-19-7-5-17)11-9-15-16-12(11)10-2-1-3-14-8-10/h9-10,14H,1-8H2,(H,15,16) |
InChI Key |
JLHWDSFGUDRIPJ-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=C(C=NN2)C(=O)N3CCOCC3 |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)-1-{6-oxaspiro[4.5]decan-9-yl}urea](/img/structure/B1653213.png)
![N-(1H-indol-4-yl)-2-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]-2-oxoacetamide](/img/structure/B1653217.png)
![1-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B1653218.png)
![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B1653219.png)
![1-(4-Tert-butylphenyl)-2-({[1,2,4]triazolo[4,3-a]pyrazin-8-yl}amino)ethan-1-ol](/img/structure/B1653220.png)
![N-(5-methyl-1,3-thiazol-2-yl)-N'-[(quinolin-4-yl)methyl]ethanediamide](/img/structure/B1653222.png)
![[5-Fluoro-2-[(5-fluoro-2-methylphenyl)methoxy]-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1653223.png)
![1-[2-(5-Ethylfuran-2-yl)azepan-1-yl]-2-(4-hydroxyphenyl)-2-methoxyethan-1-one](/img/structure/B1653224.png)
![N,1-dimethyl-N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1653227.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1653230.png)
![1-[[(6S)-2-(2-Methoxyphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl]methyl]-3-propan-2-ylurea](/img/structure/B1653231.png)
![N-{[2-(methylsulfanyl)pyridin-4-yl]methyl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B1653233.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1653235.png)
